molecular formula C15H23BrN2O2S B2614261 (E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide CAS No. 1798975-49-1

(E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide

Cat. No.: B2614261
CAS No.: 1798975-49-1
M. Wt: 375.33
InChI Key: QGNJPNZZHSAPLA-UHFFFAOYSA-N
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Description

(E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a diethylamino group, and an ethenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide typically involves a multi-step process One common method starts with the bromination of a phenyl ring to introduce the bromine atom at the para position This is followed by the formation of the ethenesulfonamide moiety through a sulfonation reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed to remove the bromine atom or reduce the sulfonamide group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dehalogenated or desulfonated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the diethylamino group may interact with acidic residues. The sulfonamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the activity of the target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-Chlorophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide
  • (E)-2-(4-Fluorophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide
  • (E)-2-(4-Methylphenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide

Uniqueness

(E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with specific molecular targets compared to its chloro, fluoro, or methyl analogs.

Properties

IUPAC Name

(E)-2-(4-bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O2S/c1-4-18(5-2)12-13(3)17-21(19,20)11-10-14-6-8-15(16)9-7-14/h6-11,13,17H,4-5,12H2,1-3H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNJPNZZHSAPLA-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C)NS(=O)(=O)C=CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC(C)NS(=O)(=O)/C=C/C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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